molecular formula C9H9F2N B2425257 3,3-Difluoro-2-phenylazetidine CAS No. 915190-94-2

3,3-Difluoro-2-phenylazetidine

Cat. No. B2425257
CAS RN: 915190-94-2
M. Wt: 169.175
InChI Key: SXIWYYFFWQSQIJ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-phenylazetidine, also known as 3,3-DFPA, is a four-membered heterocyclic compound that contains a nitrogen atom in the ring. It has a molecular formula of C9H9F2N and a molecular weight of 169.175 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring with two fluorine atoms at the 3-position and a phenyl group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its InChI Code is 1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2 .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

One significant application of 3,3-difluoro-2-phenylazetidine derivatives involves enantioselective processes, such as the acylation of alcohols. The study by Li et al. (2007) highlights the use of 3,3-difluoro-4-phenylazetidin-2-one in the presence of Burkholderia cepacia lipase for the highly enantioselective ring opening of rac-1 and rac-2, enabling the preparation of β-lactams and β-amino esters with exceptional enantiomeric excess (ee >99%). This illustrates the compound's utility in producing enantiomerically pure substances, crucial for pharmaceutical synthesis and material science (Li, Lähitie, Päiviö, & Kanerva, 2007).

Synthesis of Difluorinated Compounds

Another application is in the synthesis of difluorinated pseudopeptides, as demonstrated by Gouge, Jubault, and Quirion (2004). They utilized 2,2-difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained via a Reformatsky-type reaction, in the Ugi reaction to prepare various difluorinated pseudopeptides. These compounds, following deprotection by hydrogenolysis, showcase the role of fluorinated azetidine derivatives in creating complex fluorinated structures, which are of interest in medicinal chemistry for their potential biological activities (Gouge, Jubault, & Quirion, 2004).

Difluorination Reactions

Kitamura et al. (2018) explored the difluorination of functionalized aromatic olefins using hypervalent iodine/HF reagents. Their work on fluorination to produce 3,3-difluoro-1,2-diphenyl-1-propanone among other derivatives highlights the utility of this compound analogs in introducing fluorine atoms into organic molecules, a valuable modification in pharmaceuticals due to the impact of fluorine on biological activity (Kitamura, Yoshida, Mizuno, Miyake, & Oyamada, 2018).

Novel Acid-mediated Reactions

King and Caddick (2011) reported on the novel acid-mediated reactions of phenyl-substituted lactams, including transformations involving 3-phenylazetidin-2-one to produce 3,3-diphenylpropionamide. Such studies underline the responsiveness of fluorinated azetidine derivatives to acid-catalyzed rearrangements, offering pathways to new chemical structures relevant in synthetic chemistry and drug development (King & Caddick, 2011).

Safety and Hazards

3,3-Difluoro-2-phenylazetidine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin irritation occurs .

properties

IUPAC Name

3,3-difluoro-2-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWYYFFWQSQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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